molecular formula C10H9F3O B2366716 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol CAS No. 154309-48-5

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B2366716
CAS No.: 154309-48-5
M. Wt: 202.176
InChI Key: VPNIIUJZYAYFND-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: 3-(Trifluoromethyl)benzaldehyde or 3-(Trifluoromethyl)benzoic acid.

    Reduction: 1-(3-(Trifluoromethyl)phenyl)propan-1-ol.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
  • 1-(3-(Trifluoromethyl)phenyl)propan-1-ol
  • 3-(Trifluoromethyl)benzaldehyde

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and an allylic alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNIIUJZYAYFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154309-48-5
Record name 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(Trifluoromethyl)benzaldehyde (100 g) was added to a pre-cooled (0 to 5° C.) solution of vinyl magnesium bromide (862 mL; 1M) in tetrahydrofuran under the nitrogen atmosphere. The reaction mixture was stirred at room-temperature for one hour. After completion, the reaction was quenched with de-ionized water (500 mL) and dichloromethane (500 mL) was added. The dichloromethane layer was washed with sodium bicarbonate solution (7%; 500 mL), layers were separated and organic layer was concentrated under vacuum at 40° C. to 45° C. to give 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol as oil.
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100 g
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862 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-trifluoromethylbenzaldehyde (6.7 mL) in tetrahydrofuran (40 mL) was stirred on an ice bath and treated dropwise over 25 min with a solution of vinylmagnesium bromide in tetrahydrofuran (1.0 M, 60 mL). The mixture was stirred for 2 h while allowing to warm slowly to room temperature, then was treated with saturated aqueous ammonium chloride. The mixture was extracted with ether, and the organic extracts were washed with water and brine, then dried over sodium sulfate and concentrated under vacuum. Purification by flash column chromatography, eluting with 10% ethyl acetate in hexane, provided 1-(3-trifluoromethylphenyl)prop-2-en-1-ol (2.33 g) as a colorless oil. MS found: (M+H−H2O)+=185.19.
Quantity
6.7 mL
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40 mL
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60 mL
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